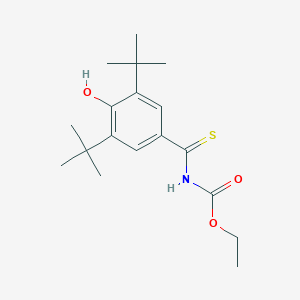
N-(2-Furylmethyl)-2-phenylethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Furylmethyl)-2-phenylethanamine hydrochloride, also known as N-Furyl-Phenylethanamine hydrochloride, is an organic compound that has been studied for its potential applications in scientific research. It is an aromatic amine composed of a phenyl group, a furyl group, and an amine group. N-Furyl-Phenylethanamine hydrochloride is a common reagent used in organic synthesis. It is also used as a starting material for the synthesis of various pharmaceuticals, such as anti-depressants and anti-arrhythmic drugs.
Scientific Research Applications
1. Monitoring in Doping Controls
N-(2-Furylmethyl)-2-phenylethanamine hydrochloride, related to 2-Phenylethanamine (PEA), has implications in doping controls. The World Anti-Doping Agency (WADA) listed PEA as a specified substance due to its stimulant-like properties. Studies indicate the importance of distinguishing between illicit intake and natural occurrence in humans and dietary products. The research focuses on the detection and quantification of PEA and its metabolites in urine samples, which is relevant for identifying the use of PEA in athletes (Sigmund et al., 2015).
2. Antifungal Agent Research
This compound and its derivatives have been studied for their antifungal properties. Compounds like N-(4-bromophenyl)-N-(2-furylmethyl)amine and N-(4-chlorophenyl)-N-(2-furylmethyl)amine have shown significant antifungal activity against dermatophytes. These studies contribute to the understanding of structure-activity relationships and guide the design of new antifungal agents (Suvire et al., 2006).
3. Radiopharmaceutical Applications
The compound has been explored in the field of radiopharmaceuticals. For instance, N-2-(furylmethyl iminodiacetic acid) (FMIDA), a related compound, has been labeled with [99mTc] for potential use as a renal function radiotracer. The biodistribution study demonstrated removal of this complex from the kidneys and bladder, suggesting its application in medical imaging (Sanad et al., 2017).
4. Enzyme Inhibition Studies
Research into N-benzyl-2-phenylethanamine derivatives, sharing a structural framework with this compound, revealed their potential as inhibitors of cholinesterase enzymes. These enzymes are targets in the treatment of Alzheimer's disease, making these compounds of interest in developing new therapeutics (Carmona-Viglianco et al., 2020).
5. Fluorescence Emission and Ion Detection
A derivative of N-(2-Furylmethyl)-2-phenylethanamine, namely 4-(2-furylmethylene)-2-phenyl-5-oxazolone, has been studied for its photophysical properties. Embedded in polymer thin films, it showed potential in detecting Fe3+ ions, suggesting applications in sensor technologies (Ozturk et al., 2007).
6. Urease Inhibitory Activities
Zn(II) complexes bearing ligands derived from (R)-phenylethanamine, which is structurally related to this compound, have shown urease inhibitory activities. This research contributes to the development of novel inhibitors with potential therapeutic applications (Nayab et al., 2021).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13;/h1-7,10,14H,8-9,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDIMRLKICXNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

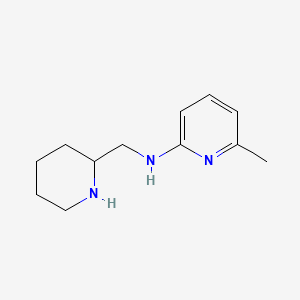
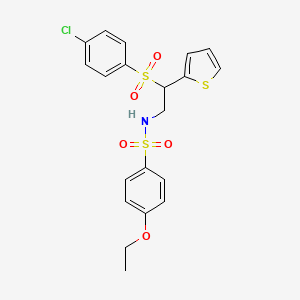

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2438857.png)
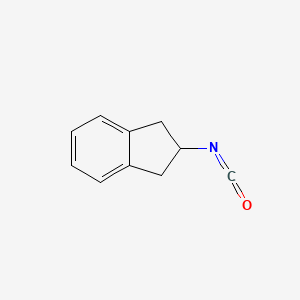
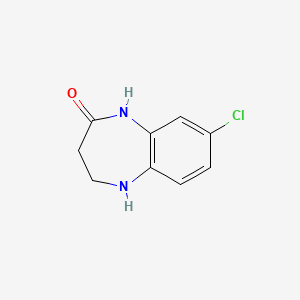
![2-(3,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2438861.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2438866.png)
![1-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438867.png)
![(8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride](/img/structure/B2438870.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-(propan-2-yl)benzenesulfonamide](/img/structure/B2438871.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea](/img/structure/B2438874.png)
